Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety and an isopropyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-5-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
1-(1-Methylethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group, influencing its chemical properties.
Uniqueness
This compound is unique due to the combination of the ethyl ester and isopropyl groups, which confer specific steric and electronic properties
Biological Activity
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features an ethyl ester group linked to the pyrazole ring, making it a versatile compound in both chemical synthesis and biological applications. Its structure allows for interactions with various biological targets, leading to potential therapeutic effects.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. The exact mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In pharmacological evaluations, it was found to reduce inflammation in animal models, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism likely involves modulation of inflammatory mediators such as cytokines and prostaglandins .
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been screened for analgesic properties. Some studies report that it can alleviate pain through central and peripheral pathways, contributing to its potential use in pain management therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The pyrazole ring can bind to various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may act on receptors involved in pain and inflammation, modulating their signaling pathways.
- Metabolite Formation : Hydrolysis of the ester group can release active metabolites that further enhance its biological effects.
Case Studies
A series of studies have evaluated the efficacy of this compound:
- Study on Analgesic and Anti-inflammatory Effects : In a controlled study, the compound was tested against standard analgesic drugs. Results indicated comparable efficacy with lower ulcerogenic effects, suggesting a favorable safety profile for chronic use .
- Antimicrobial Screening : Various derivatives were synthesized and screened against common pathogens. The results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values in the low micromolar range .
Data Table
Properties
IUPAC Name |
ethyl 2-propan-2-ylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-10-11(8)7(2)3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHCSUVGOFRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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